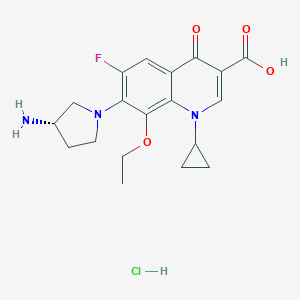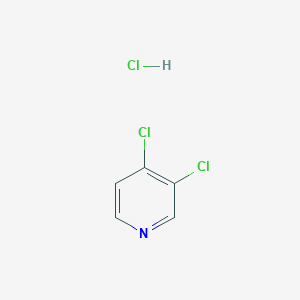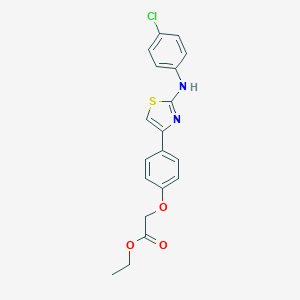
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. The chemical formula of Etodolac is C17H21ClN2O3S, and it has a molecular weight of 365.88 g/mol.
Mecanismo De Acción
The mechanism of action of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester involves the inhibition of the COX-2 enzyme, which leads to a decrease in the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are responsible for the pain, fever, and swelling associated with inflammation. By inhibiting the production of prostaglandins, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester reduces inflammation and provides pain relief.
Biochemical and Physiological Effects:
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of cytokines, which are proteins that play a key role in the immune response. Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester also inhibits the activity of nuclear factor kappa B (NF-κB), a protein complex that regulates the expression of genes involved in inflammation and immunity. In addition, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been found to decrease the production of reactive oxygen species (ROS), which are molecules that can damage cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has a number of advantages for use in lab experiments. It is a well-established anti-inflammatory and analgesic drug that has been extensively studied for its pharmacological properties. It is also readily available and relatively inexpensive. However, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has some limitations for use in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently to maintain therapeutic levels. In addition, Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been found to have some toxic effects on the liver and kidneys at high doses.
Direcciones Futuras
There are several future directions for research on Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester. One area of interest is the development of new formulations of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester that can improve its pharmacokinetic properties, such as its half-life and bioavailability. Another area of interest is the investigation of the potential therapeutic effects of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester in other conditions, such as cancer and neurodegenerative diseases. Finally, there is a need for further research on the mechanisms of action of Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester, including its effects on signaling pathways and gene expression.
Métodos De Síntesis
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester can be synthesized through a multistep process that involves the reaction of 2-chloro-4-nitroaniline with thioacetic acid, followed by the reduction of the resulting nitro compound with iron powder and acetic acid. The resulting 4-amino-2-chlorothiazole is then reacted with 4-(2-hydroxyphenoxy)acetic acid to form Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester.
Aplicaciones Científicas De Investigación
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in the inflammatory response. Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester is a selective COX-2 inhibitor, which means that it targets only the COX-2 enzyme, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Propiedades
Número CAS |
168127-33-1 |
|---|---|
Nombre del producto |
Acetic acid, (4-(2-((4-chlorophenyl)amino)-4-thiazolyl)phenoxy)-, ethyl ester |
Fórmula molecular |
C19H17ClN2O3S |
Peso molecular |
388.9 g/mol |
Nombre IUPAC |
ethyl 2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]acetate |
InChI |
InChI=1S/C19H17ClN2O3S/c1-2-24-18(23)11-25-16-9-3-13(4-10-16)17-12-26-19(22-17)21-15-7-5-14(20)6-8-15/h3-10,12H,2,11H2,1H3,(H,21,22) |
Clave InChI |
STENHTAPAWYURW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
SMILES canónico |
CCOC(=O)COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl |
Otros números CAS |
168127-33-1 |
Sinónimos |
ethyl 2-[4-[2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl]phenoxy]acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



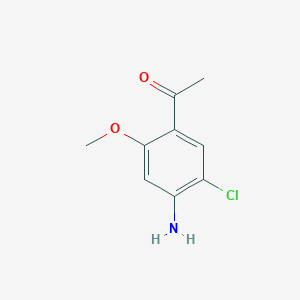

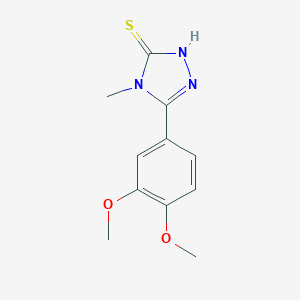
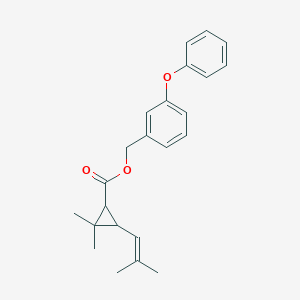


![N-Methyl-2-(methylthio)-1H-benzo[d]imidazol-1-amine](/img/structure/B69423.png)


